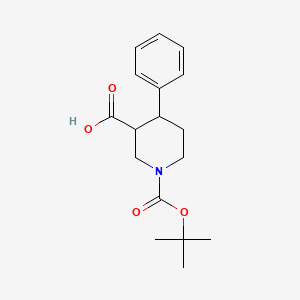

1-(Tert-Butoxycarbonyl)-4-Phenylpiperidin-3-carbonsäure

Übersicht

Beschreibung

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The phenyl group attached to the piperidine ring adds to its structural complexity and potential reactivity.

Wissenschaftliche Forschungsanwendungen

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

Target of Action

It’s known that the compound belongs to the class of tert-butyloxycarbonyl (boc) protected amino acids . These compounds are typically used in peptide synthesis, where they protect the amine group during the reaction .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group during organic synthesis, preventing unwanted reactions with the amine group . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Boc-protected amino acids are commonly used in peptide synthesis . They play a crucial role in the formation of peptides, which are involved in various biochemical pathways.

Pharmacokinetics

The boc group generally improves the stability of the compound, which could potentially enhance its bioavailability .

Result of Action

As a boc-protected amino acid, it plays a crucial role in peptide synthesis . Peptides have diverse biological functions, including acting as hormones, neurotransmitters, and growth factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, temperature and solvent can influence the efficiency of the Boc group’s addition and removal .

Biochemische Analyse

Biochemical Properties

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines under basic conditions . This interaction is crucial for the selective protection of amino groups, preventing unwanted reactions during peptide synthesis.

Cellular Effects

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective group, tert-butoxycarbonyl, can be removed under acidic conditions, allowing the release of the active amine . This deprotection step is essential for the subsequent biological activity of the synthesized peptides, impacting cellular functions such as protein synthesis and signal transduction.

Molecular Mechanism

The molecular mechanism of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid involves the addition of the tert-butoxycarbonyl group to the amino group of the target molecule. This process is facilitated by di-tert-butyl dicarbonate in the presence of a base . The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during peptide synthesis. Upon completion of the synthesis, the tert-butoxycarbonyl group can be removed under acidic conditions, releasing the active amine for further biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid are critical factors. The compound is stable under basic conditions but can be deprotected under acidic conditions . Over time, the deprotection process can lead to the release of the active amine, which can then participate in various biochemical reactions. Long-term studies have shown that the compound maintains its stability and effectiveness in protecting amino groups during peptide synthesis.

Dosage Effects in Animal Models

The effects of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, there may be toxic or adverse effects due to the accumulation of the tert-butoxycarbonyl group . It is essential to determine the optimal dosage to achieve the desired protective effect while minimizing potential toxicity.

Metabolic Pathways

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amino groups . This interaction is crucial for the selective protection of amino groups, preventing unwanted reactions during peptide synthesis. The deprotection process under acidic conditions releases the active amine, which can then participate in various metabolic pathways.

Transport and Distribution

The transport and distribution of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid within cells and tissues are influenced by its chemical properties. The compound is transported across cell membranes and distributed within the cytoplasm, where it interacts with target molecules . The presence of the tert-butoxycarbonyl group enhances the compound’s stability and prevents unwanted reactions during transport and distribution.

Subcellular Localization

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is localized within specific subcellular compartments, such as the cytoplasm and endoplasmic reticulum . The compound’s subcellular localization is influenced by its chemical properties and interactions with target molecules. The presence of the tert-butoxycarbonyl group directs the compound to specific compartments, where it can exert its protective effects on amino groups during peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous or organic solvent conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Oxidation and Reduction: The phenyl group and piperidine ring can undergo oxidation and reduction reactions, respectively, under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or trimethylsilyl iodide followed by methanol.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotection: The major product is the free amine derivative of the piperidine compound.

Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Oxidation and Reduction: Oxidized or reduced forms of the phenyl group or piperidine ring, respectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(tert-Butoxycarbonyl)-4-piperidineacetic acid: Similar in structure but with an acetic acid moiety instead of a carboxylic acid.

tert-Butoxycarbonyl chloride: Used for introducing the Boc group into various compounds.

N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Another Boc-protected compound used in synthetic chemistry.

Uniqueness

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is unique due to the combination of the Boc-protected amine and the phenyl group on the piperidine ring. This structural arrangement provides specific reactivity patterns and makes it a valuable intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRXHCZPUWORFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622547 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221141-79-3 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.